molecular formula C14H21BN2O3 B2574107 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea CAS No. 2246682-16-4

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea

Cat. No. B2574107
CAS RN: 2246682-16-4
M. Wt: 276.14
InChI Key: QCBPINUKIIKBTH-UHFFFAOYSA-N
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Description

“1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea” is a complex organic compound that contains a urea group, a benzyl group, and a tetramethyl-1,3,2-dioxaborolane group . The tetramethyl-1,3,2-dioxaborolane group is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a urea group (NH2-CO-NH2), a benzyl group (C6H5-CH2-), and a tetramethyl-1,3,2-dioxaborolane group (a boron atom bonded to two oxygen atoms and surrounded by four methyl groups) .


Chemical Reactions Analysis

The tetramethyl-1,3,2-dioxaborolane group in the compound is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are key in the synthesis of many organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the tetramethyl-1,3,2-dioxaborolane group has a melting point of 241-245 °C .

Scientific Research Applications

Synthesis and Crystallographic Analysis

One of the primary applications involves the synthesis and crystallographic analysis of compounds containing the dioxaborolan-2-yl moiety. Huang et al. (2021) discussed the synthesis, crystal structure, and DFT study of methyl 3-fluoro- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) (pyrrolidin-1-yl)methanone compounds. These are boric acid ester intermediates with benzene rings obtained through a three-step substitution reaction. Their study provided insights into the conformational analyses, molecular structures optimized by DFT, and the physicochemical properties of these compounds, indicating their relevance in the development of new materials and chemical entities (Huang et al., 2021).

Chemical Reactions and Anticonvulsant Properties

The chemical reactivity and potential biological applications of compounds related to 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea have also been explored. Siddiqui et al. (2011) designed various 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea derivatives with the intention of evaluating their in vivo anticonvulsant activities. This work highlights the process of synthesizing compounds that could serve as potential anticonvulsant agents, demonstrating the significance of such chemical entities in medicinal chemistry (Siddiqui et al., 2011).

Antimicrobial Activity

Another application is found in the synthesis of substituted benzoxazaphosphorin 2-yl ureas, which have been shown to possess good antimicrobial activity. Haranath et al. (2007) synthesized these compounds by reacting 2-(4-fluorophenylamino)-methylphenol with different carbamidophosphoric acid dichlorides. This research underscores the role of urea derivatives in developing new antimicrobial agents, further emphasizing the utility of compounds related to 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea in therapeutic applications (Haranath et al., 2007).

Antioxidant Activity

The antioxidant activity of derivatives is also an area of interest. George et al. (2010) investigated the synthesis and evaluation of the antioxidant activity of some pyrimidinone derivatives, illustrating how structural modifications can influence the antioxidant properties of such compounds. This research contributes to the broader field of antioxidant drug development, showing how chemical entities similar to 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea can be tailored for specific therapeutic effects (George et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, tetramethyl-1,3,2-dioxaborolane is classified as a combustible solid .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it’s used in Suzuki-Miyaura cross-coupling reactions, future research might focus on optimizing these reactions or exploring new ones .

properties

IUPAC Name

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)9-17-12(16)18/h5-8H,9H2,1-4H3,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBPINUKIIKBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea

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